molecular formula C18H22O5 B2384296 Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308298-03-5

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2384296
CAS RN: 308298-03-5
M. Wt: 318.369
InChI Key: QDOJJJLRCCJERK-UHFFFAOYSA-N
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Description

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as DMBOB-Et, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzofuran derivatives and has shown promising results in various biological studies.

Scientific Research Applications

Novel Synthesis Pathways

Researchers have developed facile and inexpensive synthesis routes for a series of novel compounds, demonstrating the versatility of similar chemical structures in organic synthesis. For instance, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, highlighting the potential of related structures in facilitating complex synthesis processes (Gao, Liu, Jiang, & Li, 2011).

Renewable PET Production

Pacheco et al. (2015) investigated the use of silica molecular sieves containing framework Lewis acid centers for catalyzing reactions between ethylene and renewable furans, aiming at the production of biobased terephthalic acid precursors. This research underscores the potential of utilizing related furan derivatives in renewable material production, contributing to sustainable chemical processes (Pacheco, Labinger, Sessions, & Davis, 2015).

Reactivity and Transformation Studies

The reactivity of carbenoids with chromone-2-carboxylic esters was explored by Dicker, Shipman, and Suschitzky (1984), where they demonstrated the cyclopropanation of the chromone 2,3-double bond and the formation of novel ring systems. Such studies indicate the rich chemistry and reactivity of furan and benzofuran derivatives, contributing to the development of new synthetic methodologies and the discovery of new compounds (Dicker, Shipman, & Suschitzky, 1984).

Biological Activities

Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV activities. The ability of these compounds to inhibit HIV replication underscores the importance of benzofuran derivatives in medicinal chemistry and drug discovery (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

properties

IUPAC Name

ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-21-17(20)16-11(2)23-14-8-7-12(9-13(14)16)22-10-15(19)18(3,4)5/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJJJLRCCJERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

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